molecular formula C10H12N2O2 B8536667 5-Amino-4-methoxy-2-methylisoindolin-1-one

5-Amino-4-methoxy-2-methylisoindolin-1-one

Cat. No. B8536667
M. Wt: 192.21 g/mol
InChI Key: TXSYOFGMNNZXJP-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

To a solution of 4-methoxy-2-methyl-5-nitroisoindolin-1-one (155 mg, 0.7 mmol) in MeOH (10 mL) was added Pd/C (60 mg). The mixture was stirred at 50° C. under H2 for 6 h. The resulting suspension was filtered. The filtrate was concentrated under reduced pressure to afford 5-amino-4-methoxy-2-methylisoindolin-1-one (70 mg, yield 52%). m/z (ES+APCI)+: [M+H]+193.1.
Quantity
155 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][N:6]([CH3:16])[C:7]2=[O:15]>CO.[Pd]>[NH2:12][C:11]1[C:3]([O:2][CH3:1])=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:15])[N:6]([CH3:16])[CH2:5]2

Inputs

Step One
Name
Quantity
155 mg
Type
reactant
Smiles
COC1=C2CN(C(C2=CC=C1[N+](=O)[O-])=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. under H2 for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C(=C2CN(C(C2=CC1)=O)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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